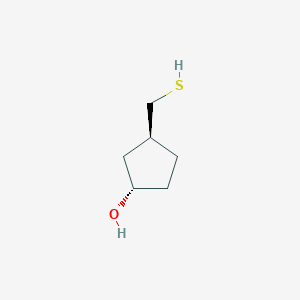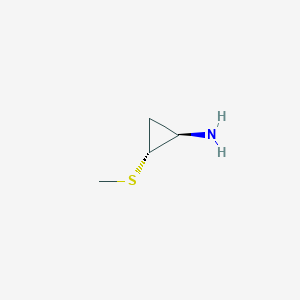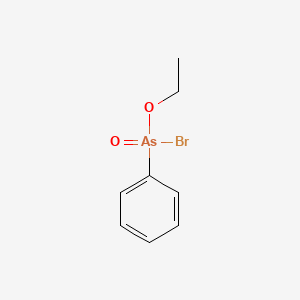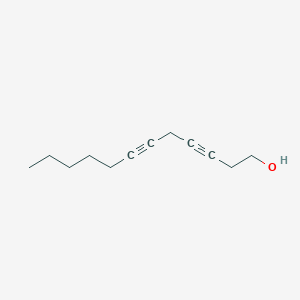
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a sulfanylmethyl group and a hydroxyl group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,3-dihalocyclopentane, followed by the introduction of the sulfanylmethyl group and the hydroxyl group. The reaction conditions typically involve the use of a base, such as sodium hydride, and a thiol reagent, such as thiomethanol, to introduce the sulfanylmethyl group. The hydroxyl group can be introduced through hydrolysis or oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxyl group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclopentane derivatives
Substitution: Halogenated cyclopentane derivatives
Applications De Recherche Scientifique
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The sulfanylmethyl group and hydroxyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-(sulfanylmethyl)cyclopentan-1-ol: The enantiomer of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol with different stereochemistry.
3-(sulfanylmethyl)cyclopentan-1-one: A related compound with a ketone group instead of a hydroxyl group.
3-(sulfanylmethyl)cyclopentane-1-thiol: A related compound with a thiol group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups The (1S,3S) configuration imparts distinct chemical and biological properties compared to its enantiomers and related compounds
Propriétés
Numéro CAS |
64646-18-0 |
|---|---|
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H12OS/c7-6-2-1-5(3-6)4-8/h5-8H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
ODISGWSTAOGQJM-WDSKDSINSA-N |
SMILES isomérique |
C1C[C@@H](C[C@H]1CS)O |
SMILES canonique |
C1CC(CC1CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)

![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)





![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)

